molecular formula C15H12ClN3S B3370590 4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 451501-95-4

4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B3370590
CAS RN: 451501-95-4
M. Wt: 301.8 g/mol
InChI Key: CIAACZQPBZTGLR-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol, commonly referred to as CMPT, is a small molecule that has been studied for its potential applications in a variety of scientific fields. CMPT has been used in a variety of laboratory experiments and has been found to have a number of biochemical and physiological effects. This article will discuss the synthesis method of CMPT, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Scientific Research Applications

Antioxidant and Antiradical Activities Compounds with open thiogroups, such as 4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol, exhibit high indicators of antioxidant and antiradical activities. They are compared to biogenic amino acids like cysteine for their free SH-group, providing a positive impact on overall condition and biochemical processes, especially in patients exposed to high doses of radiation (Kaplaushenko, 2019).

Diverse Biological Activities Triazoles are crucial for developing new drugs with diverse biological activities. The structural variations within the triazole family offer numerous opportunities for creating compounds with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The pharmaceutical interest in triazoles, including the specific compound , stems from their significant potential in treating neglected diseases and combating resistant bacterial strains (Ferreira et al., 2013).

Pharmacological Potential Recent studies emphasize the pharmacological potential of 1,2,4-triazole derivatives, showcasing their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. The research points towards exploring more rational ways of synthesizing these biologically active substances, highlighting the importance of chemical modeling for future pharmaceutical applications (Ohloblina, 2022).

Synthetic and Industrial Applications The synthetic versatility of 1,2,4-triazole derivatives, including this compound, is not limited to pharmaceuticals but extends to engineering, metallurgy, and agriculture. These compounds serve as corrosion inhibitors, additives for fuels and oils, and agents for controlling various pests, showcasing their widespread industrial applications (Parchenko, 2019).

Environmental Impact of Chlorophenyl Compounds The environmental impact of chlorophenyl compounds, a component of the studied triazole, has been assessed, showing moderate toxic effects to mammalian and aquatic life. The persistence and bioaccumulation potential of these compounds depend on environmental conditions, highlighting the need for cautious use and management of chlorophenyl-based substances (Krijgsheld & Gen, 1986).

properties

IUPAC Name

4-(4-chlorophenyl)-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3S/c1-10-2-4-11(5-3-10)14-17-18-15(20)19(14)13-8-6-12(16)7-9-13/h2-9H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIAACZQPBZTGLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301142262
Record name 4-(4-Chlorophenyl)-2,4-dihydro-5-(4-methylphenyl)-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301142262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

451501-95-4
Record name 4-(4-Chlorophenyl)-2,4-dihydro-5-(4-methylphenyl)-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=451501-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Chlorophenyl)-2,4-dihydro-5-(4-methylphenyl)-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301142262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
Reactant of Route 5
4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

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